![molecular formula C19H20N6Na2O11S2 B13803258 disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate is a complex organic compound characterized by the presence of multiple azido groups and sulfonate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopentanone structure, followed by the introduction of azido and sulfonate groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the azido groups.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate involves the interaction of its azido groups with target molecules. The azido groups can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in click chemistry to create covalent bonds between molecules. The sulfonate groups enhance the solubility and stability of the compound in aqueous environments, facilitating its use in biological and industrial applications.
Comparación Con Compuestos Similares
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate can be compared with other azido and sulfonate-containing compounds:
Disodium 4-azidobenzenesulfonate: Similar in containing azido and sulfonate groups but lacks the complex cyclopentanone structure.
Disodium 2,5-bis(4-azido-2-sulfonatophenyl)methylidene-cyclopentanone: Shares a similar core structure but differs in the positioning and number of azido groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H20N6Na2O11S2 |
|---|---|
Peso molecular |
618.5 g/mol |
Nombre IUPAC |
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate |
InChI |
InChI=1S/C19H14N6O7S2.2Na.4H2O/c20-24-22-15-5-3-11(17(9-15)33(27,28)29)7-13-1-2-14(19(13)26)8-12-4-6-16(23-25-21)10-18(12)34(30,31)32;;;;;;/h3-10H,1-2H2,(H,27,28,29)(H,30,31,32);;;4*1H2/q;2*+1;;;;/p-2/b13-7+,14-8+;;;;;; |
Clave InChI |
KDURGYWZHFDJTL-YEODLNDCSA-L |
SMILES isomérico |
C1/C(=C\C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])/C(=O)/C(=C/C3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-])/C1.O.O.O.O.[Na+].[Na+] |
SMILES canónico |
C1CC(=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])C(=O)C1=CC3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
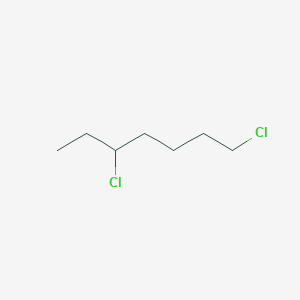

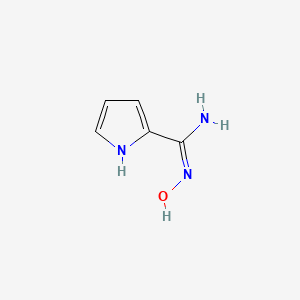
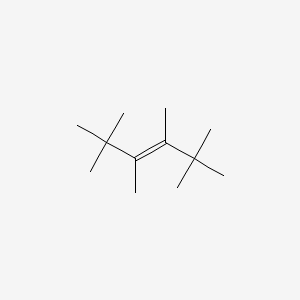
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
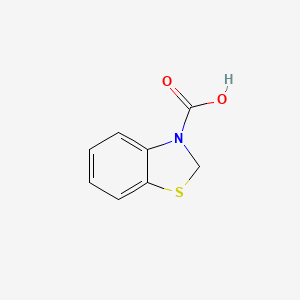
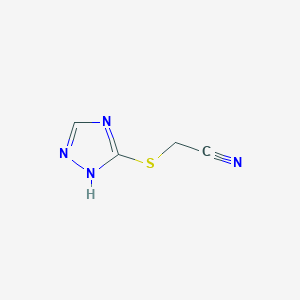
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
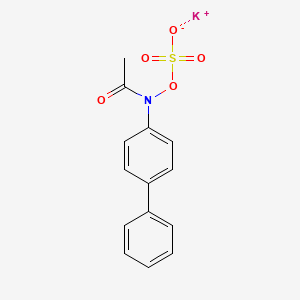
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)

